

PF-06380101: A Technical Guide to its Discovery and Synthesis

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Compound of Interest		
Compound Name:	PF-06380101	
Cat. No.:	B609976	Get Quote

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Abstract

PF-06380101, also known as Aur0101, is a potent synthetic analog of the natural antineoplastic agent Dolastatin 10. As an auristatin, it functions as a microtubule inhibitor, demonstrating significant cytotoxicity against tumor cells. Its discovery, centered on novel N-terminal modifications of the auristatin scaffold, has led to a compound with excellent potency in tumor cell proliferation assays and favorable differential ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2][3] This has positioned **PF-06380101** as a valuable payload for antibody-drug conjugates (ADCs) in the targeted therapy of cancer. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of **PF-06380101**.

Discovery and Rationale

The discovery of **PF-06380101** stemmed from research focused on modifying the N-terminus of auristatin analogs.[2][3] Auristatins, as a class, are highly potent microtubule inhibitors, but their systemic toxicity often limits their therapeutic window. The development of ADCs has provided a mechanism to deliver these potent payloads directly to tumor cells, thereby increasing efficacy and reducing off-target effects.

The key innovation in the discovery of **PF-06380101** was the introduction of α , α -disubstituted amino acids at the N-terminal position of the peptide structure.[2] This unprecedented



modification led to the identification of **PF-06380101** as a lead candidate with enhanced properties compared to other synthetic auristatin analogs used in ADCs.

Synthesis

While a detailed, step-by-step synthesis protocol for **PF-06380101** is not publicly disclosed, the general synthesis of auristatin analogs is well-documented and involves standard solid-phase or solution-phase peptide synthesis techniques. The synthesis of **PF-06380101** would logically follow a convergent approach, involving the synthesis of key peptide fragments followed by their coupling.

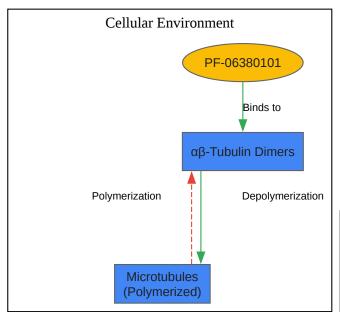
A representative synthetic scheme would involve:

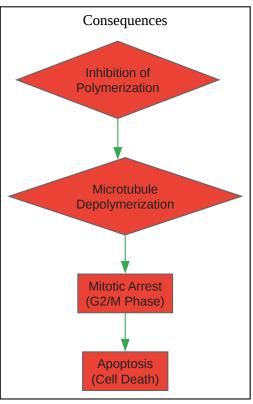
- Synthesis of the N-terminal modified amino acid: This is the unique component of PF-06380101 and would be synthesized separately.
- Synthesis of the core peptide backbone: This involves the sequential coupling of the other amino acid residues that constitute the auristatin structure.
- Coupling of the N-terminal modified amino acid: The unique N-terminal amino acid is then coupled to the core peptide.
- Addition of the C-terminal group: The final C-terminal modification is added to complete the molecule.
- Purification: The final product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Mechanism of Action

PF-06380101 exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.







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Mechanism of Action of PF-06380101



As illustrated in the diagram, **PF-06380101** binds to $\alpha\beta$ -tubulin dimers, the fundamental building blocks of microtubules. This binding inhibits the polymerization of tubulin into microtubules and promotes their depolymerization. The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).

Quantitative Data In Vitro Potency

PF-06380101 has demonstrated excellent potency in various tumor cell proliferation assays.[1] [2][4] While specific IC50 values across a wide range of cell lines are not compiled in a single public source, the inhibitory concentrations are reported to be in the picomolar range.[5]

Assay	Metric	Value	Reference
Tumor Cell Proliferation	IC50	Picomolar range	[5]

Preclinical Pharmacokinetics

Pharmacokinetic studies in Wistar Han rats have provided initial insights into the ADME properties of **PF-06380101**.

Parameter	Value	Species	Dose	Reference
Systemic Clearance (CI)	70 mL/min/kg	Wistar Han Rat	20 μg/kg (IV)	[1]
Volume of Distribution (Vss)	14.70 L/kg	Wistar Han Rat	20 μg/kg (IV)	[1]
Terminal Elimination Half- life (t1/2)	~6 hours	Wistar Han Rat	20 μg/kg (IV)	[1]

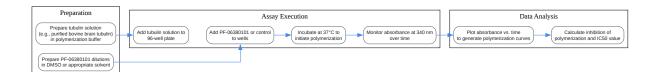
Further studies have indicated that **PF-06380101** preferentially distributes into human plasma relative to whole blood and is a substrate of P-glycoprotein (P-gp).[1] Importantly, it is anticipated to have a low risk of perpetrating pharmacokinetic drug interactions with

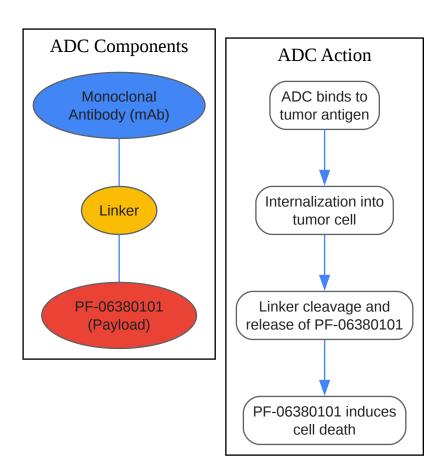


compounds metabolized by major cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5).[1][6]

Experimental Protocols Tubulin Polymerization Assay

This assay is crucial for directly measuring the inhibitory effect of **PF-06380101** on microtubule formation.







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